3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride
Overview
Description
“3,4-Dihydrospiro[1-benzopyran-2,3’-piperidine]-4-one hydrochloride” is a chemical compound with the CAS Number: 2094731-97-0 . It has a molecular weight of 239.74 . The IUPAC name for this compound is spiro [chromane-2,3’-piperidine] hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO.ClH/c1-2-5-12-11 (4-1)6-8-13 (15-12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Scientific Research Applications
Sigma Receptor Ligands
A study by Maier and Wünsch (2002) explored a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], including 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride, as potent and selective σ-receptor ligands. They discovered that certain structural variations, like a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhanced the σ1-receptor affinity significantly (Maier & Wünsch, 2002).
Enantioselective Synthesis
Pavé et al. (2003) conducted research on the enantioselective synthesis of spirocyclic aminochroman derivatives, including this compound. They focused on developing a methodology that would serve as a template for generating related spirocyclic compounds, demonstrating the versatility of this chemical structure in synthetic chemistry (Pavé et al., 2003).
Thiophene Bioisosteres
Oberdorf et al. (2008) explored thiophene bioisosteres of spirocyclic benzopyrans, including variants of the specified compound. Their synthesis and evaluation revealed insights into the relationship between structural modifications and pharmacological activity, particularly in terms of sigma receptor affinity (Oberdorf et al., 2008).
Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) synthesized and evaluated a variety of spiro-piperidine lactam derivatives as acetyl-CoA carboxylase inhibitors. This study highlights the compound's potential application in medicinal chemistry, particularly in developing new inhibitors for specific enzymes (Huard et al., 2012).
Histamine-3 Receptor Antagonists
Dandu et al. (2012) synthesized a novel class of spiro[benzopyran-2,4'-piperidine] derivatives, which showed high affinity and selectivity as histamine-3 receptor antagonists. This study signifies the compound's role in developing new drugs targeting specific histamine receptors (Dandu et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
spiro[3H-chromene-2,3'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11-8-13(6-3-7-14-9-13)16-12-5-2-1-4-10(11)12;/h1-2,4-5,14H,3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMGJJYDDMATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C3=CC=CC=C3O2)CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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